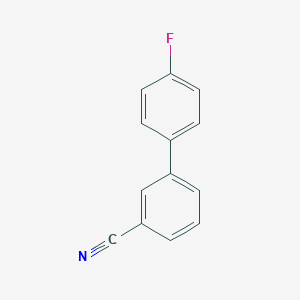

3-(4-Fluorophenyl)benzonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-fluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNUQACWNIURTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362714 | |

| Record name | 3-(4-fluorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10540-33-7 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-fluorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and characterization of 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile (also known as 3-(4-fluorophenyl)benzonitrile). This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. It consolidates available data on the compound's physicochemical properties, provides a detailed synthesis protocol based on the Suzuki-Miyaura cross-coupling reaction, and discusses its spectral characteristics for identification and quality control. The guide also touches upon the potential applications of this class of compounds in modern drug discovery, underpinned by authoritative references.

Introduction and Strategic Importance

Biphenyl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitrile group and a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties. The nitrile group can act as a hydrogen bond acceptor or be metabolized to an amide, while fluorine substitution is known to enhance metabolic stability, binding affinity, and membrane permeability.

4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile is a member of this important class of molecules. Its structural isomers and related analogs have been explored as intermediates in the synthesis of kinase inhibitors and other therapeutic agents. This guide aims to provide a detailed understanding of this specific compound, enabling its effective utilization in research and development.

Physicochemical and Structural Properties

A summary of the key identifying and physical properties of 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile is presented in the table below. It is important to note that while some experimental data is available, other properties are predicted and should be considered as such.

| Property | Value | Source |

| IUPAC Name | 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile | N/A |

| Synonyms | 3-(4-Fluorophenyl)benzonitrile | N/A |

| CAS Number | 893734-52-6 | |

| Molecular Formula | C₁₃H₈FN | |

| Molecular Weight | 197.21 g/mol | |

| Appearance | Yellow solid | [1] |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Solubility | Insoluble in water. Soluble in common organic solvents like methanol, chloroform, etc. | [2] |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most logical and widely used method for the synthesis of biaryl compounds such as 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Reaction Scheme

Caption: Suzuki-Miyaura cross-coupling for the synthesis of 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water. The reaction mixture should be heterogeneous.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile.

Spectral Analysis and Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (t, J = 1.5 Hz, 1H), 7.79-7.75 (m, 1H), 7.65-7.61 (m, 1H), 7.57-7.51 (m, 3H), 7.17 (t, J = 8.6 Hz, 2H) ppm.[1]

The data is consistent with the structure of 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile.[1] The signals in the aromatic region correspond to the protons on the two phenyl rings.

¹³C NMR Spectroscopy

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile, a single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the biphenyl system.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. Key expected absorptions for 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile include:

-

~2230 cm⁻¹: C≡N (nitrile) stretching vibration.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C stretching.

-

~1250-1100 cm⁻¹: C-F stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile, the expected molecular ion peak [M]⁺ would be at m/z = 197.06.

Potential Applications in Drug Discovery

While specific biological activities for 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile have not been extensively reported, its structural motifs are prevalent in pharmacologically active molecules. The 3-cyanobiphenyl scaffold is a key component of certain non-steroidal anti-inflammatory drugs and other therapeutic agents. The addition of the 4-fluorophenyl group can enhance biological activity and improve pharmacokinetic properties.

Derivatives of structurally similar compounds, such as 2-(3-fluorophenyl)benzonitrile, have been investigated as intermediates in the synthesis of potent and selective Aurora kinase inhibitors for cancer therapy.[1] This suggests that 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile could serve as a valuable building block for the synthesis of novel kinase inhibitors or other targeted therapies.

Sources

Introduction: The Strategic Importance of a Fluorinated Biphenyl Nitrile

An In-depth Technical Guide to 3-(4-Fluorophenyl)benzonitrile: Synthesis, Characterization, and Applications

3-(4-Fluorophenyl)benzonitrile, registered under CAS number 10540-33-7, is a pivotal chemical intermediate situated at the crossroads of medicinal chemistry, organic synthesis, and materials science. As a member of the biphenyl nitrile class of compounds, its structure is characterized by two interconnected phenyl rings, one of which is substituted with a nitrile group (-C≡N) and the other with a fluorine atom. This specific arrangement of functional groups is not incidental; it is a deliberate design element that imparts a unique combination of electronic properties, metabolic stability, and synthetic versatility to the molecule.[1][2][3]

The nitrile moiety is a versatile functional group and a common pharmacophore in drug discovery, often acting as a bioisostere for other groups or participating in crucial hydrogen bonding interactions with biological targets.[4][5] Simultaneously, the strategic placement of a fluorine atom on the second phenyl ring significantly modulates the molecule's lipophilicity, binding affinity, and pharmacokinetic profile, making it a highly sought-after building block for novel therapeutics.[3][6][7] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 3-(4-Fluorophenyl)benzonitrile, from its fundamental properties and synthesis to its applications as a strategic precursor in modern chemical R&D.

Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its successful application. The data presented below serves as a baseline for identity confirmation and quality control in a research setting.

Core Properties

| Property | Value |

| CAS Number | 10540-33-7 |

| Molecular Formula | C₁₃H₈FN |

| Molecular Weight | 197.21 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, THF) |

Spectroscopic Elucidation: A Self-Validating System

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. For a compound like 3-(4-Fluorophenyl)benzonitrile, a combination of NMR, IR, and Mass Spectrometry creates a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules.[8]

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The signals arise from the eight distinct aromatic protons on the two phenyl rings. The specific splitting patterns are governed by ortho-, meta-, and para-couplings, further influenced by the electron-withdrawing nitrile group and the electronegative fluorine atom.

-

¹³C NMR: The carbon spectrum will reveal all 13 carbon atoms. Key diagnostic signals include the nitrile carbon (C≡N) around δ 117-120 ppm and the carbon directly bonded to fluorine (C-F), which appears as a doublet with a large one-bond coupling constant (¹JC-F ≈ 245-255 Hz) in the δ 160-165 ppm region.[8] The remaining aromatic and quaternary carbons will appear between δ 110-145 ppm.

-

¹⁹F NMR: This experiment is highly specific and sensitive for fluorine-containing compounds. A single resonance is expected for the fluorine atom, typically in the range of δ -110 to -115 ppm (relative to CFCl₃), confirming its presence and chemical environment.[8]

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups.[8][9]

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

C-F Stretch: A strong absorption typically found in the 1100-1250 cm⁻¹ region.

-

Aromatic C=C Bending: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a clear molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound (~197.06 g/mol for the exact mass).[8]

-

Fragmentation: Common fragmentation patterns for biphenyl systems can provide further structural confirmation.

Synthesis Protocol: The Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for synthesizing 3-(4-Fluorophenyl)benzonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][10] This Nobel Prize-winning reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields, excellent functional group tolerance, and relatively mild reaction conditions.[11][12]

Reaction Scheme

The synthesis involves coupling 3-bromobenzonitrile with (4-fluorophenyl)boronic acid.

Caption: General scheme for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.0 eq), (4-fluorophenyl)boronic acid (1.1-1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Causality: The boronic acid is used in slight excess to ensure complete consumption of the more expensive aryl bromide. The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[10]

-

-

Catalyst Addition: Add the palladium catalyst. A common choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand like P(t-Bu)₃.

-

Causality: The palladium complex is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to bring the coupling partners together.[11] The choice of ligand can significantly impact reaction efficiency and scope.

-

-

Solvent Addition & Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1 or DME/H₂O). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 10-15 minutes.

-

Causality: The aqueous phase is often necessary for the base to function effectively. Degassing is critical because oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.

-

-

Reaction Execution: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material (3-bromobenzonitrile) is consumed (typically 4-12 hours).

-

Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(4-Fluorophenyl)benzonitrile.

Mechanistic Visualization

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Applications in Scientific Research

The utility of 3-(4-Fluorophenyl)benzonitrile stems from its identity as a "scaffold"—a core molecular framework upon which greater complexity is built.

Drug Discovery Engine

The biphenyl nitrile motif is prevalent in medicinally active compounds.[1][2] This scaffold is a key component in the synthesis of targeted therapies, particularly kinase inhibitors for oncology.[3]

-

Kinase Inhibitors: Many protein kinases, which are often overactive in cancer cells, have an ATP-binding pocket that can accommodate planar, aromatic structures like biphenyls.[13] The nitrile and fluoro groups can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that enhance binding affinity and selectivity for the target kinase, thereby inhibiting its function and blocking cancer cell proliferation.[3][6]

-

Metabolic Stability: The fluorine atom is often introduced to block sites of metabolic oxidation. This increases the compound's metabolic stability and half-life in the body, which is a critical attribute for an effective drug.[7][14]

-

mGluR5 Modulators: Derivatives of fluorinated benzonitriles have been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5), a target for treating psychiatric conditions like anxiety and depression.[15]

Caption: Workflow for utilizing the scaffold in drug discovery.

Materials Science

The rigid, aromatic structure of biphenyl derivatives makes them attractive for applications in materials science.[2][6]

-

Organic Electronics: Biphenyls are foundational components for liquid crystals and can be incorporated into materials for Organic Light-Emitting Diodes (OLEDs). Their electronic properties allow for the efficient transport of charge carriers, a key requirement for such devices.[2][6]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-(4-Fluorophenyl)benzonitrile should always be consulted, general precautions for benzonitrile derivatives are prudent. These compounds are often harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes and respiratory system.[16]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.[17]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-(4-Fluorophenyl)benzonitrile (CAS 10540-33-7) is more than just a chemical intermediate; it is a strategically designed molecular tool. Its biphenyl nitrile core, enhanced by a fluorine substituent, provides a robust and versatile platform for innovation. For researchers in drug discovery, it offers a validated scaffold for developing targeted therapeutics with improved pharmacokinetic properties. For materials scientists, it represents a building block for advanced organic electronic materials. The reliable and scalable synthesis via the Suzuki-Miyaura coupling ensures its accessibility, empowering scientists to continue exploring the full potential of this valuable compound.

References

-

Construction of biphenyl nitrile derivative. ResearchGate. Available at: [Link]

-

Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Benzonitrile | CAS#:100-47-0. Chemsrc. Available at: [Link]

-

3-Fluoro-4-(phenylmethoxymethyl)benzonitrile | C15H12FNO | CID 24709675. PubChem. Available at: [Link]

-

Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. PubMed. Available at: [Link]

-

The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

3-Bromobenzonitrile | CAS#:6952-59-6. Chemsrc. Available at: [Link]

-

Tamoxifen. CAS Common Chemistry. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Key Applications of Fluorinated Benzonitriles in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. Available at: [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH). Available at: [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents.

-

Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]

-

Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... ResearchGate. Available at: [Link]

-

4-Fluorobenzonitrile | C7H4FN | CID 14517. PubChem. Available at: [Link]

-

Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. Available at: [Link]

- Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents.

-

Chemical Properties of 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5). Cheméo. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). Available at: [Link]

-

The Role of Biphenyl Derivatives in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ResearchGate. Available at: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

-

Tamoxifen | C26H29NO | CID 2733526. PubChem. Available at: [Link]

-

Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. ResearchGate. Available at: [Link]_

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. Available at: [Link]

-

3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. Available at: [Link]

-

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 4-(4-Fluorophenyl)benzonitrile | 10540-31-5 [smolecule.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Bromobenzonitrile | CAS#:6952-59-6 | Chemsrc [chemsrc.com]

- 17. Benzonitrile | CAS#:100-47-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 3-(4-Fluorophenyl)benzonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)benzonitrile, a fluorinated biaryl nitrile compound of interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, a robust synthetic protocol, and expected spectroscopic characteristics, offering a foundational resource for its application in research and development.

Molecular Identity and Physicochemical Properties

3-(4-Fluorophenyl)benzonitrile is an aromatic compound featuring a benzonitrile moiety substituted with a 4-fluorophenyl group at the 3-position. The presence of the fluorine atom and the nitrile group imparts distinct electronic properties and metabolic stability, making it a valuable scaffold in the design of novel molecules.

Molecular Structure

The canonical structure of 3-(4-Fluorophenyl)benzonitrile is illustrated below:

Figure 1: 2D Molecular Structure of 3-(4-Fluorophenyl)benzonitrile

Caption: 2D representation of 3-(4-Fluorophenyl)benzonitrile.

Physicochemical Data Summary

The key physicochemical properties of 3-(4-Fluorophenyl)benzonitrile are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-fluorophenyl)benzonitrile | [1] |

| CAS Number | 10540-33-7 | [1][2] |

| Molecular Formula | C₁₃H₈FN | [2] |

| Molecular Weight | 197.21 g/mol | [2] |

| Melting Point | 66.0-67.9 °C | [1] |

| Boiling Point | 323.7 ± 25.0 °C (Predicted) | [1] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [1] |

| logP | 3.36 (Predicted) | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC=C(C=C2)F)C#N | [1] |

| InChIKey | ZDNUQACWNIURTE-UHFFFAOYSA-N | [1] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the biaryl C-C bond in 3-(4-Fluorophenyl)benzonitrile is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the requisite starting materials.

Reaction Rationale

The synthesis involves the coupling of an aryl halide (3-bromobenzonitrile) with an organoboron reagent ((4-fluorophenyl)boronic acid). The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product. The choice of a palladium catalyst, a suitable ligand, and a base is critical for achieving high yields and reaction efficiency.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous biaryl nitriles.[3]

Materials:

-

3-Bromobenzonitrile

-

(4-Fluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition and Degassing: Add a 3:1 mixture of toluene and ethanol to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Base Addition: In a separate flask, dissolve potassium carbonate (2.0 eq) in a minimal amount of degassed water and add it to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain it under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Workflow for the synthesis of 3-(4-Fluorophenyl)benzonitrile.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-(4-Fluorophenyl)benzonitrile. The following sections detail the expected spectral data based on the analysis of closely related compounds and established spectroscopic principles.

Disclaimer: The following spectral data are predicted based on the molecular structure and data from analogous compounds. Experimental verification is recommended for definitive structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The protons on the benzonitrile ring will exhibit splitting patterns influenced by their meta and para relationships, while the protons on the 4-fluorophenyl ring will appear as two doublets of doublets due to coupling with the fluorine atom and adjacent protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8-7.9 | m | - | Protons on benzonitrile ring |

| ~ 7.6-7.7 | m | - | Protons on benzonitrile ring |

| ~ 7.5-7.6 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | 2H, Protons ortho to C-C bond on fluorophenyl ring |

| ~ 7.1-7.2 | t | J(H,H) ≈ 8.5 | 2H, Protons ortho to F on fluorophenyl ring |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all 13 carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF). The nitrile carbon will appear as a characteristic downfield signal.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 142 | Quaternary C |

| ~ 136 | Quaternary C |

| ~ 133 | CH |

| ~ 131 | CH |

| ~ 130 | CH |

| ~ 129 (d, ³JCF ≈ 8 Hz) | CH |

| ~ 119 | C≡N |

| ~ 116 (d, ²JCF ≈ 22 Hz) | CH |

| ~ 113 | Quaternary C |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H and C=C stretching vibrations will also be present, as well as a strong C-F stretching band.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2230-2210 | Strong, Sharp | C≡N Stretch |

| ~ 1600, 1500, 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1250-1100 | Strong | C-F Stretch |

| ~ 900-675 | Strong | Aromatic C-H Bend (Out-of-plane) |

Conclusion

This technical guide provides a detailed overview of the molecular structure, physicochemical properties, and a reliable synthetic route for 3-(4-Fluorophenyl)benzonitrile. The provided information, including predicted spectroscopic data, serves as a valuable resource for researchers and scientists working with this compound. The robust Suzuki-Miyaura coupling protocol offers an efficient means for its preparation, enabling further investigation into its potential applications in drug discovery and materials science.

References

-

Royal Society of Chemistry. Supplementary Information. [Link]

Sources

3-(4-Fluorophenyl)benzonitrile solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Fluorophenyl)benzonitrile

Executive Summary

3-(4-Fluorophenyl)benzonitrile is a fluorinated biaryl nitrile, a molecular scaffold of significant interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a nitrile group onto a biphenyl core can profoundly influence a molecule's physicochemical properties, including its solubility, metabolic stability, and target binding affinity. This guide provides a comprehensive technical overview of the anticipated solubility and stability profile of 3-(4-Fluorophenyl)benzonitrile (CAS No. 10540-33-7). Due to the limited availability of direct experimental data in peer-reviewed literature, this document establishes a predictive framework based on established chemical principles and data from structurally analogous compounds. Crucially, this guide also furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to generate the robust data required for drug development and other advanced applications.

Part 1: Physicochemical Characteristics and Solubility Profile

A molecule's solubility is a cornerstone of its developability, impacting everything from its absorption and distribution in vivo to its formulation possibilities. The solubility of 3-(4-Fluorophenyl)benzonitrile is dictated by the interplay between its lipophilic and polar structural features.

Theoretical Framework and Predicted Properties

The structure of 3-(4-Fluorophenyl)benzonitrile is characterized by a large, non-polar biphenyl system, which is expected to dominate its solubility behavior, rendering it poorly soluble in aqueous media. The nitrile group (-C≡N) introduces a polar moment and can act as a hydrogen bond acceptor, while the highly electronegative fluorine atom can modulate the electronic distribution across the aromatic ring. However, the introduction of a single fluorine atom often increases a molecule's overall lipophilicity.

Based on these features and data from related compounds like benzonitrile and other (fluorophenyl)benzonitrile isomers, a predictive physicochemical profile can be established.[1][2][3]

Table 1: Predicted Physicochemical Properties of 3-(4-Fluorophenyl)benzonitrile

| Property | Predicted Value | Rationale & Significance |

|---|---|---|

| CAS Number | 10540-33-7 | Unique identifier for this specific chemical entity. |

| Molecular Formula | C₁₃H₈FN | Confirms the elemental composition. |

| Molecular Weight | 197.21 g/mol [3] | Impacts diffusion rates and is a fundamental parameter for concentration calculations. |

| Calculated LogP | 3.36[4] | The positive value indicates a high degree of lipophilicity, predicting low aqueous solubility and high membrane permeability. |

| Topological Polar Surface Area (TPSA) | 23.79 Ų[4] | A low TPSA, contributed solely by the nitrile group, suggests good potential for passive diffusion across biological membranes. |

| Hydrogen Bond Acceptors | 1 (Nitrile Nitrogen) | The single acceptor site offers limited potential for hydrogen bonding with protic solvents like water. |

| Hydrogen Bond Donors | 0 | The absence of donor groups further limits its potential for interaction with aqueous systems. |

Anticipated Solubility

-

Aqueous Solubility: Expected to be very low (<10 µg/mL). The high lipophilicity (LogP ≈ 3.36) is the primary driver for this poor aqueous solubility. This is a critical parameter to determine experimentally for any potential oral drug candidate.

-

Organic Solvent Solubility: Expected to exhibit good solubility in a range of common organic solvents. High solubility is predicted in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Good to moderate solubility is also expected in less polar solvents such as ethyl acetate, dichloromethane, and alcohols like ethanol and methanol.[1][2]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (ICH Q6A) for determining thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium.

Causality and Self-Validation: This method is trustworthy because it allows the system to reach a true thermodynamic equilibrium between the solid state and the solution, providing a definitive solubility value. The inclusion of a multi-day equilibrium check and quantification by a validated HPLC method ensures the protocol is self-validating.

Methodology:

-

Preparation: Add an excess amount of solid 3-(4-Fluorophenyl)benzonitrile (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvent) in a glass vial. The excess solid is critical to ensure a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for an initial period of 24 hours. This agitation maximizes the surface area for dissolution.

-

Equilibrium Confirmation: After 24 hours, stop agitation and allow the excess solid to settle. Carefully sample the supernatant. Return the vial to the shaker for another 24 hours. Sample again at 48 hours. If the measured concentrations at 24 and 48 hours are within a narrow margin (e.g., <5%), equilibrium is considered reached. If not, continue for another 24 hours.

-

Sample Processing: Clarify the sampled supernatant to remove any undissolved solid particles. This is a critical step to avoid overestimation of solubility. Use centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration through a low-binding 0.22 µm filter (e.g., PVDF).

-

Quantification: Accurately dilute the clarified filtrate with a suitable mobile phase. Quantify the concentration of 3-(4-Fluorophenyl)benzonitrile using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5] A calibration curve prepared from a stock solution of known concentration (typically in DMSO or acetonitrile) must be used for accurate quantification.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments (e.g., in µg/mL or µM).

Workflow for Thermodynamic Solubility Assessment

The following diagram outlines the logical flow for the experimental determination of thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Part 2: Stability Profile and Degradation Assessment

Stability testing is essential to understand a compound's intrinsic reactivity and to define its storage requirements, shelf-life, and potential degradation pathways. For 3-(4-Fluorophenyl)benzonitrile, the primary site of potential chemical instability is the nitrile group.

Predicted Stability and Degradation Pathways

-

Hydrolytic Stability: The benzonitrile moiety can be susceptible to hydrolysis under strongly acidic or basic conditions. The nitrile group (-C≡N) can first hydrolyze to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[6] This degradation is typically slow at neutral pH but can be accelerated at pH extremes and elevated temperatures. The presence of the fluorine atom is unlikely to dramatically alter this fundamental pathway.

-

Photostability: As an aromatic compound, 3-(4-Fluorophenyl)benzonitrile may be susceptible to degradation upon exposure to high-intensity UV light. Photostability testing is crucial to determine appropriate handling and storage conditions.

-

Oxidative Stability: The biphenyl core could be susceptible to oxidation, particularly in the presence of strong oxidizing agents or radical initiators.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is used to intentionally degrade the compound under more aggressive conditions than it would typically experience. This helps to rapidly identify likely degradation products and establish a "stability-indicating" analytical method.

Causality and Self-Validation: This protocol is designed to probe specific degradation pathways (hydrolysis, oxidation, etc.). The use of a control sample (un-stressed) and a mass-balance calculation within the analytical method provides a self-validating system. A good stability-indicating method will separate all degradant peaks from the parent peak and from each other, and the total peak area should remain constant, ensuring all major components are accounted for.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 3-(4-Fluorophenyl)benzonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions (in separate vials):

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60 °C for 24-48 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60 °C for 2-8 hours (base hydrolysis is often faster).

-

Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the stock solution (or solid compound) in an oven at a high temperature (e.g., 80 °C) for 7 days.

-

Photolytic Degradation: Expose the stock solution in a photostable container (e.g., quartz) to a light source specified by ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

-

Control Sample: Dilute the stock solution with the initial solvent (e.g., acetonitrile/water) and store it protected from light at 4 °C.

-

-

Sample Analysis:

-

At appropriate time points, withdraw an aliquot from each stress condition.

-

Neutralize the acid and base samples before analysis.

-

Analyze all samples, including the control, using a stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS). This allows for the identification of degradants by comparing their mass-to-charge ratios with the parent compound.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Determine the percentage of each major degradation product formed.

-

Attempt to elucidate the structure of the degradants based on their mass spectra.

-

Perform a mass balance calculation to ensure all significant products have been detected.

-

Table 2: Example Data Summary for Forced Degradation Study

| Stress Condition | Duration/Temp. | Parent Compound Remaining (%) | Major Degradants (% Area) | Observations |

|---|---|---|---|---|

| Control | 48 h / 4 °C | 99.8 | < 0.1 | No significant degradation. |

| 0.1 M HCl | 48 h / 60 °C | 95.2 | D1: 4.5% | Minor degradation observed. |

| 0.1 M NaOH | 8 h / 60 °C | 68.7 | D1: 25.1%, D2: 5.9% | Significant degradation; two major products formed. |

| 3% H₂O₂ | 24 h / RT | 98.1 | D3: 1.5% | Minor oxidative degradation. |

| Heat (Solid) | 7 d / 80 °C | 99.5 | < 0.2 | Thermally stable in solid state. |

| Light (ICH Q1B) | - | 92.4 | D4: 7.3% | Moderate photolytic degradation. |

Potential Hydrolytic Degradation Pathway

The following diagram illustrates the most probable hydrolytic degradation pathway for 3-(4-Fluorophenyl)benzonitrile under aqueous acid or base conditions.

Caption: Predicted hydrolytic degradation from nitrile to amide to carboxylic acid.

Conclusion

3-(4-Fluorophenyl)benzonitrile is a molecule with physicochemical properties that suggest low aqueous solubility and good chemical stability under neutral conditions. Its high lipophilicity makes it a promising scaffold for penetrating biological membranes, but its poor solubility will likely present a significant formulation challenge that must be addressed through techniques such as salt formation (if a basic/acidic handle is introduced), amorphous solid dispersions, or nano-formulations. The primary liability is the potential for hydrolysis of the nitrile group under pH extremes.

The predictive analyses in this guide serve as a foundational starting point. However, the detailed experimental protocols provided herein are essential for generating the definitive, high-quality solubility and stability data required to advance any research or development program involving this compound.

References

- ChemicalBook. (n.d.). 3-Fluoro-4-methylbenzonitrile synthesis.

- Kiper, R. A. (n.d.). Properties of substance: benzonitrile.

-

Acta Crystallographica Section E. (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. National Institutes of Health. Retrieved from [Link].

-

Pharmaffiliates. (n.d.). 4-(1-(4-Fluorophenyl)-1-hydroxy-4-(methylamino)butyl)-3-(hydroxymethyl)benzonitrile. Retrieved from [Link].

-

PubMed. (2013). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Retrieved from [Link].

- MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.

-

PubChem. (n.d.). 3-(4-fluorophenyl)benzonitrile. National Institutes of Health. Retrieved from [Link].

-

PubChem. (n.d.). 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile. National Institutes of Health. Retrieved from [Link].

-

PubChem. (n.d.). 4-Fluorobenzonitrile. National Institutes of Health. Retrieved from [Link].

-

ResearchGate. (n.d.). (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Retrieved from [Link].

- Japan International Cooperation Agency. (n.d.). III Analytical Methods.

-

PubMed. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile.... Retrieved from [Link].

-

PubMed. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Retrieved from [Link].

-

PubMed. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. Retrieved from [Link].

-

Eawag-BBD. (1998). Benzonitrile Degradation Pathway. Retrieved from [Link].

-

cas-query.com. (2025). 3-(4-fluorophenyl)benzonitrile physical and chemical properties. Retrieved from [Link].

-

PubChem. (n.d.). 3-Fluoro-4-hydroxybenzonitrile. National Institutes of Health. Retrieved from [Link].

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

Science of Student Scholarship. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link].

-

PubMed. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine.... Retrieved from [Link].

Sources

- 1. benzonitrile [chemister.ru]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 10540-33-7_3-(4-fluorophenyl)benzonitrileCAS号:10540-33-7_3-(4-fluorophenyl)benzonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Fluorophenyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Fluorophenyl)benzonitrile (C₁₃H₈FN), a key intermediate in pharmaceutical and materials science research. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a deeper, field-proven perspective on the causality behind experimental choices and data interpretation. This document is designed for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques for the unambiguous structural elucidation and quality assessment of this compound. Every protocol is designed as a self-validating system, grounded in authoritative scientific principles.

Introduction: The Molecule and the Imperative for Characterization

3-(4-Fluorophenyl)benzonitrile is a biphenyl derivative featuring two distinct and electronically influential functional groups: a nitrile (-C≡N) and a fluorine (-F) atom. This substitution pattern makes it a valuable building block, but also presents a unique spectroscopic puzzle. The electron-withdrawing nature of both the nitrile group and the fluorine atom, combined with their positions on the aromatic rings, creates a distinct electronic environment that is reflected in its spectral signature.

Accurate spectroscopic characterization is not merely an academic exercise; it is the cornerstone of chemical integrity. For drug development professionals, it ensures the correct molecule is advancing through the discovery pipeline. For materials scientists, it guarantees the purity and identity of the precursor for advanced polymers or liquid crystals. This guide will dissect the NMR, IR, and MS data, providing a robust framework for its analysis.

Caption: Molecular structure of 3-(4-Fluorophenyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(4-Fluorophenyl)benzonitrile, we employ a suite of experiments—¹H, ¹³C, and ¹⁹F NMR—to create a complete and validated structural picture.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of a disubstituted biphenyl system is complex. We don't just see two simple aromatic patterns. The protons on each ring will split each other, and the degree of electronic communication between the rings influences their chemical shifts. The electron-withdrawing nitrile group will deshield adjacent protons, shifting them downfield, while the fluorine atom's effect is a combination of inductive withdrawal and mesomeric donation.[1][2] The key is to analyze the splitting patterns (multiplicity) and coupling constants (J-values) to assign each signal unambiguously.[3][4]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of 3-(4-Fluorophenyl)benzonitrile and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay (d1): Set to 1-2 seconds.

-

Acquisition Time (aq): ~3-4 seconds to ensure good resolution.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.

-

Integrate all signals to determine the relative number of protons.

-

Expected Data & Interpretation

The aromatic region (7.0-8.0 ppm) will contain signals for all 8 protons. The protons on the fluorophenyl ring often appear as two overlapping multiplets, resembling a pair of doublets or a complex multiplet, due to coupling to both adjacent protons and the fluorine atom. The protons on the benzonitrile ring will also show distinct splitting patterns based on their position relative to the nitrile group.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.8-7.9 | m | - | 2H | Protons ortho to -CN |

| ~7.6-7.7 | m | - | 2H | Protons meta to -CN |

| ~7.65 | dd (or m) | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | 2H | Protons ortho to -F |

| ~7.2 | t (or m) | J(H,H) ≈ J(H,F) ≈ 8.8 | 2H | Protons meta to -F |

Note: These are predicted values. Actual shifts can vary based on solvent and concentration.

The assignment is based on established principles of substituent effects. The protons ortho to the strongly withdrawing nitrile group are expected to be the most deshielded (furthest downfield). The protons on the fluorinated ring will show characteristic splitting due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a direct map of the carbon skeleton. Key signals to identify are the two quaternary carbons to which the functional groups are attached, the carbon of the nitrile group itself (which appears in a characteristic downfield region), and the ipso-carbon to which the other phenyl ring is attached.[5][6] A crucial diagnostic feature is the carbon-fluorine coupling (¹JCF, ²JCF, ³JCF), which splits the signals of the carbons on the fluorophenyl ring into doublets with predictable coupling constants.[7]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 100 MHz (or higher) spectrometer is standard.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each unique carbon.

-

Number of Scans: A higher number of scans (e.g., 512-1024) is required.

-

Relaxation Delay (d1): 2 seconds is a standard starting point.

-

-

Data Processing: Process similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected Data & Interpretation

| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment |

| ~163 | d, ¹JCF ≈ 250 | C4' (C-F) |

| ~142 | s | C1 |

| ~136 | d, ⁴JCF ≈ 3 | C1' |

| ~132 | s | C-H |

| ~131 | s | C-H |

| ~130 | s | C-H |

| ~129 | d, ³JCF ≈ 8 | C2', C6' |

| ~119 | s | C≡N |

| ~116 | d, ²JCF ≈ 22 | C3', C5' |

| ~112 | s | C3 |

Note: Assignments are predictive. 2D NMR (HSQC/HMBC) would be required for definitive assignment.

The large one-bond C-F coupling constant (~250 Hz) is a definitive marker for the carbon directly attached to the fluorine atom. The nitrile carbon is typically found between 118-122 ppm.[8]

Fluorine-19 (¹⁹F) NMR Spectroscopy

Expertise & Experience: ¹⁹F is a 100% abundant, spin ½ nucleus, making ¹⁹F NMR a highly sensitive and rapid technique. The chemical shift is highly sensitive to the electronic environment.[9] For 3-(4-Fluorophenyl)benzonitrile, we expect a single resonance, as there is only one fluorine atom. Its chemical shift, relative to a standard like CFCl₃, confirms the aromatic fluorine environment.[10][11]

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A multinuclear probe is required.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Number of Scans: 16-64 scans are usually sufficient.

-

Referencing: An external or internal reference standard (e.g., CFCl₃ at 0 ppm or C₆F₆ at -164.9 ppm) is used.

-

-

Data Processing: Standard Fourier transform, phasing, and baseline correction.

Expected Data & Interpretation

A single multiplet is expected in the range of -105 to -115 ppm (relative to CFCl₃). The multiplicity arises from coupling to the ortho- and meta-protons on the same ring.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 | m | Ar-F |

This single peak confirms the presence of one unique fluorine environment in the molecule.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying functional groups. The causality behind this method lies in the principle that molecular bonds vibrate at specific, quantized frequencies. For 3-(4-Fluorophenyl)benzonitrile, the most diagnostic peak is the sharp, intense absorption from the carbon-nitrogen triple bond (nitrile) stretch.[12] Its position indicates conjugation with the aromatic system.[13] Other key absorptions include the C-F bond stretch and the characteristic patterns of the aromatic rings.

Caption: Experimental workflow for FT-IR spectroscopy using ATR.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount of the solid 3-(4-Fluorophenyl)benzonitrile sample onto the crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2235-2220 | Strong, Sharp | C≡N (Nitrile) Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1250-1100 | Strong | C-F Stretch |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

The sharp, strong peak around 2229 cm⁻¹ is the unmistakable signature of the nitrile group.[14][15] The presence of strong bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature, while the strong absorption around 1200 cm⁻¹ is characteristic of the C-F bond.[16]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight from the molecular ion peak (M⁺) and structural clues from the fragmentation pattern. The self-validating nature of this protocol comes from matching the observed molecular ion's mass-to-charge ratio (m/z) with the calculated exact mass of the compound. For biphenyls, fragmentation often involves cleavage of the bond connecting the two rings, as well as loss of small, stable neutral molecules or radicals from the substituents.[17][18][19]

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Method:

-

Injection: Inject 1 µL of the sample solution into the GC.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a high temperature (e.g., 280 °C) to ensure the compound elutes as a sharp peak.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Expected Data & Interpretation

The molecular formula C₁₃H₈FN gives a monoisotopic mass of 197.06 g/mol .

| m/z | Relative Intensity | Proposed Fragment |

| 197 | High | [M]⁺ (Molecular Ion) |

| 170 | Moderate | [M - HCN]⁺ |

| 101 | Moderate | [C₆H₄F]⁺ |

| 96 | Moderate | [C₆H₄CN - H]⁺ |

The base peak (most intense) is expected to be the molecular ion at m/z 197, confirming the molecular weight. Key fragments would arise from the loss of HCN (27 Da) from the nitrile-bearing ring and cleavage of the C-C bond between the two rings, leading to fragments corresponding to the fluorophenyl cation (m/z 95, not shown) and the cyanophenyl radical or vice versa. The observed fragments provide a fingerprint that confirms the connectivity of the molecule.

Caption: Primary fragmentation pathways for 3-(4-Fluorophenyl)benzonitrile in EI-MS.

Conclusion: A Synthesized, Validated Structural Portrait

By integrating the data from NMR, IR, and MS, we construct a complete and validated portrait of 3-(4-Fluorophenyl)benzonitrile.

-

MS confirms the correct molecular weight (197 g/mol ).

-

IR confirms the presence of the key nitrile (C≡N) and fluoroaromatic (C-F) functional groups.

-

NMR (¹H, ¹³C, ¹⁹F) provides the definitive map of the molecular skeleton, confirming the 3,4'-substitution pattern of the biphenyl core and the precise electronic environment of each atom.

This multi-technique approach provides a self-validating system. The nitrile group identified by its strong IR stretch at ~2229 cm⁻¹ is confirmed by the ¹³C NMR signal at ~119 ppm. The aromatic fluorine atom confirmed by the ¹⁹F NMR signal at ~-110 ppm is also evidenced by the strong C-F stretch in the IR and the characteristic C-F coupling patterns in the ¹³C NMR spectrum. This synergistic analysis ensures the highest degree of confidence in the identity and purity of 3-(4-Fluorophenyl)benzonitrile, meeting the rigorous standards required for advanced scientific research and development.

References

- Berkeley Learning Hub. (2024). 5 Nitrile IR Tips.

- Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics.

- Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. (n.d.). Chinese Journal of Chemistry.

- JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching.

- AIP Publishing. (1962). Proton NMR Spectra of Disubstituted Benzenes.

- Brugel, W. (1979). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.

- Royal Society of Chemistry. (n.d.).

- Moodle. (n.d.).

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Royal Society of Chemistry. (n.d.).

- PubMed Central. (n.d.).

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.

- ChemicalBook. (n.d.). 3-Fluorobenzonitrile(403-54-3) 13C NMR spectrum.

- ChemicalBook. (n.d.). 3-Fluorobenzonitrile(403-54-3) 1H NMR spectrum.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- PubChem. (n.d.). 4-Fluorobenzonitrile.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1970). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry.

- Chemistry LibreTexts. (2023).

- Biological Magnetic Resonance Bank. (n.d.).

- NIST. (n.d.). Biphenyl. NIST WebBook.

- ChemicalBook. (n.d.). 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum.

- PubChem. (n.d.). 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile.

- ChemicalBook. (n.d.). Benzonitrile(100-47-0) 13C NMR spectrum.

- SpectraBase. (n.d.). Benzonitrile - 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). 4-Fluorobenzonitrile(1194-02-1) 13C NMR spectrum.

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table.

- University of California, Irvine. (n.d.). 13C NMR Chemical Shifts (δ, ppm).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- AZoM. (2017).

- ChemicalBook. (n.d.). 4-Fluorobenzonitrile(1194-02-1) IR2 spectrum.

- NIST. (n.d.). Benzonitrile, 4-fluoro-. NIST WebBook.

- NIST. (n.d.). Benzonitrile, 4-fluoro-. NIST WebBook.

- NIST. (n.d.). Benzonitrile, 4-fluoro-. NIST WebBook.

- BenchChem. (2025).

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. rsc.org [rsc.org]

- 8. csustan.edu [csustan.edu]

- 9. azom.com [azom.com]

- 10. colorado.edu [colorado.edu]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. eng.uc.edu [eng.uc.edu]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 18. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-(4-Fluorophenyl)benzonitrile: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(4-fluorophenyl)benzonitrile, a fluorinated biaryl nitrile that serves as a valuable intermediate in the fields of medicinal chemistry and materials science. While the specific historical discovery of this compound is not prominently documented, its emergence is intrinsically linked to the advancements in cross-coupling methodologies and the strategic incorporation of fluorine in the design of functional molecules. This document details the probable synthetic routes, with a focus on the Suzuki-Miyaura cross-coupling reaction, provides a predictive analysis of its physicochemical and spectroscopic properties, and explores its potential applications, particularly in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical scaffold.

Introduction: The Strategic Importance of Fluorinated Biaryl Nitriles

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule.[1] These attributes have made fluorinated compounds indispensable in the design of pharmaceuticals and advanced materials.[2]

The biaryl nitrile scaffold, of which 3-(4-fluorophenyl)benzonitrile is a member, is a "privileged structure" in medicinal chemistry. These structures are frequently found in potent inhibitors of various protein kinases, which are key targets in oncology and inflammation research.[3] The nitrile group can act as a hydrogen bond acceptor, while the biaryl system provides a rigid framework for orienting substituents to achieve high binding affinity and selectivity.

Historical Context and Probable Genesis

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling Approach

The most logical and widely applicable method for the synthesis of 3-(4-fluorophenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound.[6]

Reaction Scheme

The synthesis would proceed by coupling 3-bromobenzonitrile with (4-fluorophenyl)boronic acid, or alternatively, 3-cyanophenylboronic acid with 1-bromo-4-fluorobenzene.

Caption: Synthetic scheme for 3-(4-Fluorophenyl)benzonitrile via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of a biaryl nitrile via Suzuki-Miyaura coupling, adapted for the synthesis of 3-(4-fluorophenyl)benzonitrile.[6]

Materials:

-

3-Bromobenzonitrile (1.0 mmol, 1.0 equiv)

-

(4-Fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol, 3 mol%)

-

Base (e.g., Sodium carbonate, 2.0 mmol, 2.0 equiv)

-

Degassed solvent (e.g., 4:1 mixture of Toluene and Water, 10 mL)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile, (4-fluorophenyl)boronic acid, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Solvent and Base Addition: Add the degassed toluene. In a separate container, dissolve the sodium carbonate in the degassed water and add this solution to the reaction mixture via syringe.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mechanistic Workflow

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₈FN | - |

| Molecular Weight | 197.21 g/mol | - |

| Appearance | White to off-white solid | Analogy |

| Melting Point | 100-110 °C | Analogy |

| Boiling Point | >300 °C | Analogy |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate) | Analogy |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of similar compounds.[7]

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.20 - 7.90 ppm) due to the coupling of protons on both phenyl rings, as well as coupling to the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide signals for all 13 carbon atoms. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F). The nitrile carbon will appear at the downfield end of the spectrum (around δ 118-120 ppm).

¹⁹F NMR Spectroscopy: The proton-decoupled ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band for the nitrile (C≡N) stretch in the range of 2220-2240 cm⁻¹. Other key absorptions will include C-F stretching (1100-1250 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and aromatic C-H stretching (3000-3100 cm⁻¹).[7]

Mass Spectrometry (MS): The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of approximately 197.06.[7]

Applications in Drug Discovery and Materials Science

The 3-(4-fluorophenyl)benzonitrile scaffold is a promising building block for the synthesis of a wide range of functional molecules.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The biaryl nitrile motif is a common feature in many kinase inhibitors developed for cancer therapy.[6] The 3-(4-fluorophenyl)benzonitrile core can be incorporated into various heterocyclic systems (e.g., quinazolines, pyridines) to generate potent and selective inhibitors of kinases such as Aurora kinases, epidermal growth factor receptor (EGFR), and others.

Caption: Potential role of a 3-(4-fluorophenyl)benzonitrile derivative in inhibiting a kinase signaling pathway.

Materials Science

The rigid, planar structure and the electronic properties imparted by the fluorine and nitrile groups make 3-(4-fluorophenyl)benzonitrile and its derivatives potential candidates for applications in materials science, including:

-

Organic Light-Emitting Diodes (OLEDs): As components of host or emissive materials.

-

Liquid Crystals: The rod-like shape of the molecule is conducive to the formation of liquid crystalline phases.

-

Polymers: As a monomer for the synthesis of high-performance polymers with enhanced thermal and chemical stability.

Conclusion

3-(4-Fluorophenyl)benzonitrile, while not having a widely celebrated history of discovery, stands as a testament to the power of modern synthetic chemistry. Its probable synthesis through robust methods like the Suzuki-Miyaura coupling has made this and similar fluorinated biaryl nitriles readily accessible. The unique combination of a biaryl scaffold, a polar nitrile group, and a strategically placed fluorine atom makes it a highly valuable intermediate for the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and developers working at the forefront of chemical innovation.

References

- Google Patents. (1995). Process for preparing fluorobenzonitriles. US5466859A.

- Google Patents. (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. CN101337911A.

- Google Patents. (2022). Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B.

-

Galambos, J., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry, 60(6), 2470–2484. [Link]